

# An In-depth Technical Guide to 3-Ethyl-4-methylhexan-2-one

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## Compound of Interest

Compound Name: 3-Ethyl-4-methylhexan-2-one

Cat. No.: B12327796

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Ethyl-4-methylhexan-2-one**, a nine-carbon branched-chain ketone. While specific experimental and biological data for this compound are limited in publicly available literature, this document consolidates its known identifiers and physicochemical properties. Furthermore, it presents generalized experimental protocols for its synthesis and characterization based on standard organic chemistry methodologies. A logical workflow for the preliminary assessment of a novel chemical entity in a drug discovery context is also provided.

## Core Identifiers and Properties

The fundamental identifiers and computed physicochemical properties of **3-Ethyl-4-methylhexan-2-one** are summarized below. This information is crucial for the accurate identification and handling of the compound in a research setting.

| Identifier Type   | Value  |
|-------------------|--|
| CAS Number        | 40238-28-6[1][2]   |
| IUPAC Name        | 3-ethyl-4-methylhexan-2-one[1]   |
| Molecular Formula | C <sub>9</sub> H <sub>18</sub> O[1]  |
| Molecular Weight  | 142.24 g/mol [1]   |
| InChI             | InChI=1S/C <sub>9</sub> H <sub>18</sub> O/c1-5-7(3)9(6-2)8(4)10/h7,9H,5-6H <sub>2</sub> ,1-4H <sub>3</sub> [1] |
| InChIKey          | MWZCUHTWZVZEMC-UHFFFAOYSA-N[1]   |
| Canonical SMILES  | <chem>CCC(C)C(CC)C(=O)C</chem> [1]   |

A stereoisomer, (3S,4S)-**3-ethyl-4-methylhexan-2-one**, is also recognized in chemical databases.[3]

#### Computed Physicochemical Data

| Property                       | Value                   |
|--------------------------------|-------------------------|
| XLogP3                         | 2.7[1]                  |
| Topological Polar Surface Area | 17.1 Å <sup>2</sup> [1] |
| Complexity                     | 107[1]                  |
| Exact Mass                     | 142.135765193 Da[1]     |

## Experimental Protocols

Detailed experimental protocols for **3-Ethyl-4-methylhexan-2-one** are not readily available in the scientific literature. However, the following sections describe generalized procedures for its synthesis via oxidation of the corresponding secondary alcohol and its characterization using standard analytical techniques. These protocols are based on well-established chemical principles and methodologies reported for structurally similar compounds.

## Synthesis of 3-Ethyl-4-methylhexan-2-one via Oxidation

A common method for the synthesis of ketones is the oxidation of the corresponding secondary alcohol, in this case, 3-Ethyl-4-methylhexan-2-ol. Jones oxidation is a widely used method for this transformation.

### Materials:

- 3-Ethyl-4-methylhexan-2-ol
- Acetone (reagent grade)
- Jones reagent (a solution of chromium trioxide in sulfuric acid)
- Isopropanol
- Diethyl ether (or other suitable organic solvent)
- Saturated sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate (or magnesium sulfate)

### Procedure:

- **Dissolution:** Dissolve 3-Ethyl-4-methylhexan-2-ol in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath to maintain a low temperature.
- **Addition of Oxidant:** Slowly add Jones reagent dropwise to the stirred solution. Monitor the color of the reaction mixture.
- **Reaction Completion:** Continue the addition until a faint orange color persists, which indicates a slight excess of the oxidizing agent.
- **Quenching:** Quench the excess oxidant by adding isopropanol until the orange color disappears.

- **Work-up:** Dilute the reaction mixture with water and transfer it to a separatory funnel.
- **Extraction:** Extract the product into an organic solvent such as diethyl ether. Repeat the extraction process to maximize the yield.
- **Washing:** Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
- **Drying:** Dry the organic layer over an anhydrous drying agent like sodium sulfate.
- **Isolation and Purification:** Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the crude **3-Ethyl-4-methylhexan-2-one**. The crude product can be further purified by distillation or column chromatography.

## Characterization of 3-Ethyl-4-methylhexan-2-one

The identity and purity of the synthesized **3-Ethyl-4-methylhexan-2-one** should be confirmed using a combination of spectroscopic and chromatographic methods.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **$^1\text{H}$  NMR:** To determine the proton environment of the molecule. The spectrum would be expected to show characteristic signals for the methyl, ethyl, and methine protons, with chemical shifts and coupling patterns consistent with the structure.
- **$^{13}\text{C}$  NMR:** To identify the number and types of carbon atoms. A peak corresponding to the carbonyl carbon would be expected in the downfield region of the spectrum.

### 2. Mass Spectrometry (MS):

- To confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the exact mass of **3-Ethyl-4-methylhexan-2-one**. Fragmentation patterns can provide further structural information.

### 3. Infrared (IR) Spectroscopy:

- To identify the presence of the carbonyl functional group. A strong absorption band characteristic of a ketone  $\text{C}=\text{O}$  stretch would be expected in the region of  $1700\text{--}1725\text{ cm}^{-1}$ .

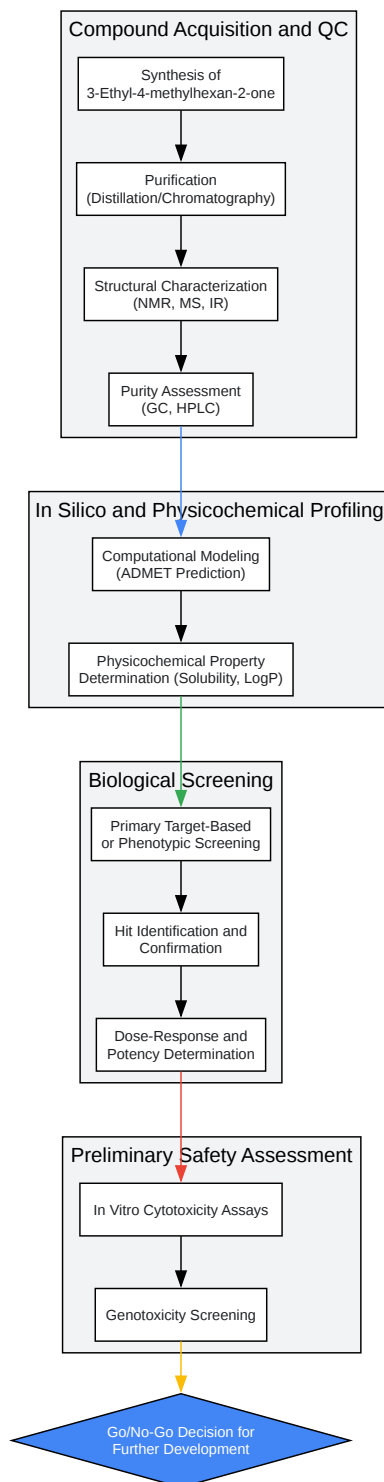
#### 4. Gas Chromatography (GC):

- To assess the purity of the sample. A single peak in the chromatogram would indicate a high degree of purity.

## Logical Workflow for Novel Compound Evaluation

As **3-Ethyl-4-methylhexan-2-one** is not extensively studied, a logical workflow for its initial evaluation in a drug discovery or chemical biology context is presented below. This workflow outlines the key stages from initial characterization to preliminary biological screening.

## Logical Workflow for Novel Compound Evaluation

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## References

- 1. 3-Ethyl-4-methylhexan-2-one | C<sub>9</sub>H<sub>18</sub>O | CID 59746911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-ethyl-4-methylhexan-2-one | 40238-28-6 [chemicalbook.com]
- 3. (3S,4S)-3-ethyl-4-methylhexan-2-one | C<sub>9</sub>H<sub>18</sub>O | CID 124511936 - PubChem [pubchem.ncbi.nlm.nih.gov]
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